molecular formula C9H16N2O4 B12576777 But-2-enedioic acid--(1E)-N,N,N'-trimethylethanimidamide (1/1) CAS No. 188635-59-8

But-2-enedioic acid--(1E)-N,N,N'-trimethylethanimidamide (1/1)

Cat. No.: B12576777
CAS No.: 188635-59-8
M. Wt: 216.23 g/mol
InChI Key: JWBDFGNCIOBQCP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

But-2-enedioic acid–(1E)-N,N,N’-trimethylethanimidamide (1/1) is a chemical compound that is part of the broader class of butenedioic acid derivatives. These compounds are known for their diverse applications in various fields, including chemistry, biology, and industry. The compound’s unique structure allows it to participate in a variety of chemical reactions, making it a valuable substance for scientific research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of But-2-enedioic acid–(1E)-N,N,N’-trimethylethanimidamide (1/1) typically involves the reaction of but-2-enedioic acid with N,N,N’-trimethylethanimidamide under controlled conditions. The reaction is usually carried out in an organic solvent such as ethanol or ethyl acetate, with the mixture being stirred and heated to facilitate the reaction. The resulting product is then purified through crystallization or other separation techniques .

Industrial Production Methods

In an industrial setting, the production of But-2-enedioic acid–(1E)-N,N,N’-trimethylethanimidamide (1/1) follows similar principles but on a larger scale. The reactants are mixed in large reactors, and the reaction conditions are carefully monitored to ensure high yield and purity. The product is then subjected to various purification processes, including filtration, crystallization, and drying, to obtain the final compound in its pure form .

Chemical Reactions Analysis

Types of Reactions

But-2-enedioic acid–(1E)-N,N,N’-trimethylethanimidamide (1/1) undergoes several types of chemical reactions, including:

Common Reagents and Conditions

The reactions involving But-2-enedioic acid–(1E)-N,N,N’-trimethylethanimidamide (1/1) typically require specific reagents and conditions:

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or amines. Substitution reactions can result in a variety of substituted derivatives .

Scientific Research Applications

But-2-enedioic acid–(1E)-N,N,N’-trimethylethanimidamide (1/1) has numerous applications in scientific research:

Mechanism of Action

The mechanism of action of But-2-enedioic acid–(1E)-N,N,N’-trimethylethanimidamide (1/1) involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, altering their activity and leading to various biochemical effects. The exact molecular targets and pathways depend on the specific application and context in which the compound is used .

Comparison with Similar Compounds

Similar Compounds

  • But-2-enedioic acid–2-methyl-1H-imidazole (1/1)
  • But-2-enedioic acid–morpholine (1/1)
  • But-2-enedioic acid–2-[(1-octyl-1H-indol-3-yl)sulfanyl]ethan-1-amine (1/1)

Uniqueness

But-2-enedioic acid–(1E)-N,N,N’-trimethylethanimidamide (1/1) stands out due to its unique structural features and reactivity. Unlike its similar counterparts, this compound exhibits distinct chemical behavior and properties, making it particularly valuable for specific research and industrial applications .

Properties

CAS No.

188635-59-8

Molecular Formula

C9H16N2O4

Molecular Weight

216.23 g/mol

IUPAC Name

but-2-enedioic acid;N,N,N'-trimethylethanimidamide

InChI

InChI=1S/C5H12N2.C4H4O4/c1-5(6-2)7(3)4;5-3(6)1-2-4(7)8/h1-4H3;1-2H,(H,5,6)(H,7,8)

InChI Key

JWBDFGNCIOBQCP-UHFFFAOYSA-N

Canonical SMILES

CC(=NC)N(C)C.C(=CC(=O)O)C(=O)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.